molecular formula C15H13N3O B5800495 1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(4-METHYLPHENYL)-1-ETHANONE

1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(4-METHYLPHENYL)-1-ETHANONE

Cat. No.: B5800495
M. Wt: 251.28 g/mol
InChI Key: SEEMYCZADPGZAK-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(4-METHYLPHENYL)-1-ETHANONE is an organic compound that belongs to the class of benzotriazole derivatives It is characterized by the presence of a benzotriazole ring attached to an ethanone moiety, which is further substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(4-METHYLPHENYL)-1-ETHANONE typically involves the reaction of benzotriazole with 4-methylacetophenone under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the benzotriazole, followed by nucleophilic substitution with 4-methylacetophenone. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(4-METHYLPHENYL)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the benzotriazole ring under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(4-METHYLPHENYL)-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(4-METHYLPHENYL)-1-ETHANONE involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The benzotriazole ring is known to interact with metal ions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-PHENYLETHANONE: Similar structure but lacks the 4-methyl substitution.

    1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(4-CHLOROPHENYL)-1-ETHANONE: Contains a 4-chlorophenyl group instead of a 4-methylphenyl group.

Uniqueness

1-(1H-1,2,3-BENZOTRIAZOL-1-YL)-2-(4-METHYLPHENYL)-1-ETHANONE is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(benzotriazol-1-yl)-2-(4-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-11-6-8-12(9-7-11)10-15(19)18-14-5-3-2-4-13(14)16-17-18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEEMYCZADPGZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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